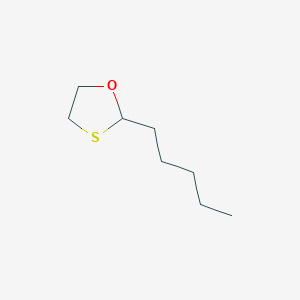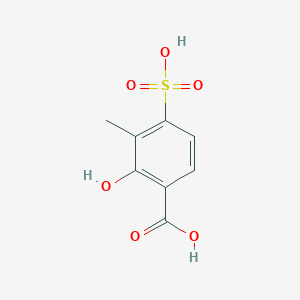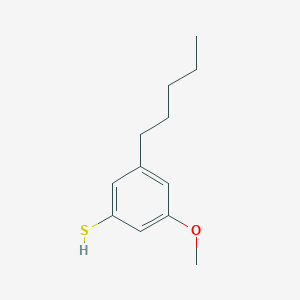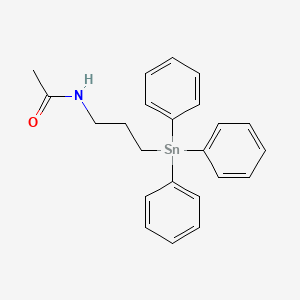
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is an organic compound with the molecular formula C8H14S. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by its unique structure, which includes an ethyl and a methyl group attached to a dihydrothiopyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-buten-2-ol with hydrogen sulfide in the presence of a catalyst to form the thiopyran ring. The reaction conditions often include elevated temperatures and pressures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form, such as tetrahydrothiopyran, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorine, bromine, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrothiopyran
Substitution: Halogenated thiopyrans
Applications De Recherche Scientifique
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound can be used in studies related to sulfur metabolism and its role in biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of 6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various biochemical reactions, including redox processes and enzyme inhibition. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, 3,4-dihydro-: Similar in structure but lacks the sulfur atom, making it less reactive in certain chemical reactions.
2H-Pyran-3(4H)-one, dihydro-6-methyl-: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
Uniqueness
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61049-56-7 |
|---|---|
Formule moléculaire |
C8H14S |
Poids moléculaire |
142.26 g/mol |
Nom IUPAC |
6-ethyl-2-methyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C8H14S/c1-3-8-6-4-5-7(2)9-8/h4,6-8H,3,5H2,1-2H3 |
Clé InChI |
JKMICSUVRPOSMC-UHFFFAOYSA-N |
SMILES canonique |
CCC1C=CCC(S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(1S,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14596379.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)


![Pyrrolidine, 2-[dimethoxy(4-methoxyphenyl)methyl]-1-methyl-](/img/structure/B14596408.png)



![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene](/img/structure/B14596441.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
![{3-(Benzyloxy)-5-[(benzyloxy)methyl]pyridine-2,4-diyl}dimethanol](/img/structure/B14596444.png)

![4-{2-[4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14596467.png)
